2-Aminooctadecane-1,3-diol

Catalog No.
S571721
CAS No.
13552-09-5
M.F
C18H39NO2
M. Wt
301.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminooctadecane-1,3-diol

CAS Number

13552-09-5

Product Name

2-Aminooctadecane-1,3-diol

IUPAC Name

2-aminooctadecane-1,3-diol

Molecular Formula

C18H39NO2

Molecular Weight

301.5 g/mol

InChI

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3

InChI Key

OTKJDMGTUTTYMP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(C(CO)N)O

Synonyms

2-aminooctadecane-1,3-diol, dihydrosphingosine, erythro-D-sphinganine, safingol, safingol hydrochloride, safingol, ((R*,S*)-(+-))-isomer, safingol, (R-(R*,R*))-isomer, safingol, (S-(R*,S*))-isomer, saginfol, SPC 100270, SPC-100270, sphinganine, threo-dihydrosphingosine

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)N)O

Biosynthesis and Metabolism

Sphinganine is a crucial building block for more complex sphingolipids, which are essential components of cell membranes. Enzymes known as sphingosine kinases are responsible for converting sphinganine to sphingosine, another essential sphingolipid []. Understanding the regulation of sphinganine metabolism is an active area of research, as it is believed to be involved in various diseases [].

Sphinganine and Signal Transduction

Sphinganine and its derivatives, such as sphingosine, function as signaling molecules within cells. They can interact with various proteins and enzymes, influencing diverse cellular processes like cell growth, survival, and differentiation []. Research is ongoing to elucidate the specific mechanisms by which sphinganine and other sphingolipids mediate these signaling pathways.

2-Aminooctadecane-1,3-diol is an organic compound classified as an aminodiol. It is characterized by its long carbon chain, specifically an octadecane backbone, which features two hydroxyl groups located at the 1 and 3 positions, and an amino group at the 2 position. The molecular formula for this compound is C18_{18}H39_{39}NO2_2 . This structure contributes to its unique physical and chemical properties, making it relevant in various chemical and biological applications.

Currently, there is no scientific literature available describing a specific mechanism of action for 2-Aminooctadecane-1,3-diol.

Information on the safety hazards associated with 2-Aminooctadecane-1,3-diol is limited. As a general precaution, amines and some long-chain alcohols can be irritants. Without specific data, it's advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following general laboratory safety practices [].

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which can be useful in synthesizing biodegradable polymers.
  • Amine Reactions: The amino group can engage in nucleophilic substitution reactions, allowing for the formation of amides or other derivatives when reacted with acyl chlorides or isocyanates.
  • Hydrogenolysis: This reaction can be applied to modify the compound further, particularly in synthetic pathways leading to sphingoid bases .

2-Aminooctadecane-1,3-diol exhibits biological significance as a sphingoid base precursor. Sphingoid bases are critical components of sphingolipids, which play essential roles in cell membrane structure and signaling pathways. The compound has been studied for its potential effects on cellular functions, including:

  • Cell Signaling: It may influence cell growth and differentiation through its role in sphingolipid metabolism.
  • Antimicrobial Properties: Some studies suggest that derivatives of this compound could exhibit antimicrobial activity due to their structural similarity to known bioactive lipids .

Synthesis of 2-aminooctadecane-1,3-diol typically involves multi-step organic reactions. Common methods include:

  • Starting from Fatty Acids: Long-chain fatty acids can be converted into corresponding amines through reductive amination processes.
  • Asymmetric Synthesis: A notable method involves the use of protected serine derivatives in a stereoselective approach to yield the desired diol with specific stereochemistry .
  • Hydrogenation Reactions: Reduction of suitable precursors can also lead to the formation of this aminodiol.

These methods allow for the production of both enantiomers and various structural analogs.

The applications of 2-aminooctadecane-1,3-diol span various fields:

  • Pharmaceuticals: Its role as a sphingoid base makes it a candidate for drug development targeting metabolic disorders or cancer therapies.
  • Biodegradable Polymers: The compound's ability to form esters makes it valuable in creating environmentally friendly materials .
  • Cosmetics: Due to its moisturizing properties from the hydroxyl groups, it is also explored for use in cosmetic formulations.

Interaction studies involving 2-aminooctadecane-1,3-diol focus on its biochemical interactions within biological systems:

  • Enzyme Interactions: Research indicates that it may interact with specific enzymes involved in lipid metabolism, potentially modulating their activity .
  • Cellular Uptake Studies: Investigations into how cells absorb this compound could reveal insights into its bioavailability and efficacy as a therapeutic agent.

These studies are crucial for understanding the compound's biological relevance and potential therapeutic applications.

Several compounds share structural similarities with 2-aminooctadecane-1,3-diol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
SphinganineSimilar backbone but varies in functional groupsKey component of sphingolipids
DihydrosphingosineLacks one hydroxyl group compared to 2-aminooctadecane-1,3-diolInvolved in cellular signaling
2-Aminodecan-1,3-diolShorter carbon chain (decane)Useful for studying shorter-chain lipid metabolism
2-Aminotridecan-1,3-diolIntermediate carbon chain (tridecane)May exhibit different solubility properties

The uniqueness of 2-aminooctadecane-1,3-diol lies in its long carbon chain combined with dual functional groups, which enhances its potential applications in both biological systems and material science.

2-Aminooctadecane-1,3-diol represents the systematic chemical name for sphinganine, which possesses the molecular formula C18H39NO2. This compound belongs to the class of organic compounds known as 1,2-aminoalcohols, characterized by an alkyl chain with an amine group at the C2 position and hydroxyl groups at C1 and C3 positions. The stereochemistry of sphinganine is specified as (2S,3R)-2-aminooctadecane-1,3-diol, also referred to as D-erythro-dihydrosphingosine in biochemical contexts. This stereospecificity is critical for its biological activity and recognition by enzymes in sphingolipid metabolism.

The structural features of sphinganine include:

  • An 18-carbon aliphatic chain
  • A primary amine group at C2
  • Hydroxyl groups at C1 and C3
  • A saturated hydrocarbon chain (unlike sphingosine which contains a trans double bond)
  • Two defined stereocenters with 2S,3R configuration

Table 1: Key Structural Properties of 2-Aminooctadecane-1,3-diol (Sphinganine)

PropertyDescription
Systematic name(2S,3R)-2-Aminooctadecane-1,3-diol
Common namesSphinganine, Dihydrosphingosine, D-erythro-Dihydrosphingosine
Molecular formulaC18H39NO2
Average molecular mass301.515 Da
Monoisotopic mass301.298079 Da
Chemical class1,2-Aminoalcohol, Sphingoid base
Functional groupsPrimary amine (C2), Primary hydroxyl (C1), Secondary hydroxyl (C3)
Stereochemistry2S,3R configuration
CAS number3102-56-5, 764-22-7

Structurally, sphinganine differs from sphingosine primarily by the absence of the trans double bond between C4 and C5 positions, making sphinganine a fully saturated sphingoid base. This subtle structural difference translates into significant functional distinctions in biological systems.

Historical Context in Sphingolipid Research

The history of sphingolipid research dates back to the late 19th century, providing important context for understanding sphinganine's significance. "Sphingosin" was first isolated and described by German chemist Johann L.W. Thudichum in 1884 during his studies of brain extracts. The name "sphingolipid" derives from the Greek mythological sphinx, reflecting the enigmatic nature of these compounds at the time of their discovery.

While Thudichum made the initial discovery, it wasn't until 1947 that Herb Carter definitively characterized the structure of sphingosine as 2S,3R,4E-2-aminooctadec-4-ene-1,3-diol and proposed the designation "sphingolipides" for lipids derived from sphingosine. The structural characterization of sphinganine (2-aminooctadecane-1,3-diol) followed as part of the progressive understanding of sphingolipid metabolism.

The 1997 International Union of Pure and Applied Chemists-International Union of Biochemists Joint Commission on Biochemical Nomenclature formalized sphingoid nomenclature, defining sphingoids as "long-chain aliphatic amino alcohols...represented by the compound originally called 'dihydrosphingosine' [(2S,3R)-2-aminooctadecane-1,3-diol]". This formalization established sphinganine as a fundamental reference molecule in sphingolipid biochemistry.

Significant milestones in sphinganine research include:

  • 1884: Initial discovery of "sphingosin" by Thudichum
  • 1947: Structural characterization of sphingosine by Carter
  • 1997: Formal definition of sphingoids with dihydrosphingosine as the reference molecule
  • 2000s: Elucidation of distinct signaling roles of sphinganine versus sphingosine
  • Recent years: Increasing recognition of sphinganine's involvement in various pathological conditions

Significance in Biological Systems

Sphinganine plays multifaceted roles in biological systems, primarily as a biosynthetic intermediate in sphingolipid metabolism but also as a bioactive molecule with direct cellular effects. In mammalian cells, sphinganine is synthesized from palmitoyl-CoA and serine through a condensation reaction that yields 3-ketodihydrosphingosine, which is subsequently reduced to form sphinganine.

The biological significance of sphinganine can be categorized into several key aspects:

Biosynthetic Precursor Role: Sphinganine serves as an essential intermediate in the de novo synthesis of sphingolipids. After its formation, sphinganine can follow several metabolic pathways:

  • Acylation by dihydroceramide synthase to form dihydroceramide
  • Phosphorylation by sphingosine kinases to form sphinganine-1-phosphate
  • Conversion to phytosphingosine in certain cell types
  • Desaturation of dihydroceramide to form ceramide, which contains sphingosine

Regulatory Functions: Unlike sphingosine, sphinganine does not typically induce apoptosis or release calcium from lysosomes when applied exogenously. This functional difference highlights the importance of the C4-C5 double bond in sphingolipid signaling. However, sphinganine does have its own regulatory functions:

  • Can inhibit protein kinase C
  • May influence certain inflammatory pathways
  • Has been linked to conditions like sleep apnea and sepsis
  • Serves as a precursor to bioactive compounds like sphinganine-1-phosphate

Pathophysiological Implications: Dysregulation of sphinganine metabolism has been associated with various pathological conditions:

  • Accumulation of sphinganine occurs following inhibition of ceramide synthase by fumonisins (mycotoxins), which can lead to cellular dysfunction
  • Certain fungi produce sphinganine analog mycotoxins that disrupt sphingolipid metabolism in plants
  • Altered sphinganine levels have been observed in various disease states, suggesting its potential role as a biomarker

Table 2: Biological Processes Involving Sphinganine

Biological ProcessRole of SphinganineRelated Enzymes/Molecules
Sphingolipid biosynthesisKey intermediate3-Ketodihydrosphingosine Reductase, Dihydroceramide synthase
Signal transductionSubstrate for kinasesSphingosine kinases (1 and 2)
Cell membrane formationPrecursor to structural lipidsN/A
Protein kinase C regulationInhibitorProtein kinase C
Response to mycotoxin exposureAccumulates when ceramide synthase is inhibitedCeramide synthase
Inflammatory processesPotential regulatorTLR4 adaptors (in sphinganine derivatives)

The recent discovery that sphinganine-biotin can recruit TLR4 adaptors in macrophages and promote inflammation in murine models of sepsis and melanoma suggests additional regulatory functions for sphinganine derivatives that warrant further investigation.

Relationship to Other Sphingoid Bases

2-Aminooctadecane-1,3-diol (sphinganine) is one member of a diverse family of sphingoid bases that form the structural backbone of sphingolipids. Understanding its relationship to other sphingoid bases provides important context for appreciating its unique properties and functions.

Structural Relationships: The primary structural distinction between sphinganine and other sphingoid bases lies in the saturation state and hydroxylation pattern:

  • Sphinganine vs. Sphingosine: Sphingosine (2S,3R,4E-2-aminooctadec-4-ene-1,3-diol) differs from sphinganine by the presence of a trans double bond between C4 and C5. This seemingly minor structural difference results in significantly different signaling properties, with sphingosine able to induce apoptosis and release calcium from lysosomes, functions that sphinganine lacks.

  • Sphinganine vs. Phytosphingosine: Phytosphingosine (2S,3S,4R-2-aminooctadecane-1,3,4-triol) contains an additional hydroxyl group at the C4 position compared to sphinganine and has a different stereochemistry at C3 (S instead of R). Phytosphingosine is more prevalent in plants, yeast, and some mammalian tissues like skin.

  • Relationship to Complex Sphingolipids: Sphinganine serves as a precursor to more complex sphingolipids including:

    • Dihydroceramides: N-acylated sphinganines
    • Sphingomyelins: phosphocholine esters of ceramides
    • Glycosphingolipids: ceramides with sugar residues attached
    • Cerebrosides: ceramides with a single sugar residue
    • Gangliosides: complex glycosphingolipids containing sialic acid

Metabolic Relationships: Sphinganine occupies a central position in sphingolipid metabolism:

  • It is formed early in the de novo sphingolipid synthesis pathway, produced by the reduction of 3-ketodihydrosphingosine by 3-ketodihydrosphingosine reductase
  • It serves as the precursor to dihydroceramide through N-acylation by dihydroceramide synthase
  • Dihydroceramide can be desaturated by dihydroceramide desaturase to form ceramide, which contains sphingosine
  • Sphinganine can be directly phosphorylated by sphingosine kinases to form sphinganine-1-phosphate

Functional Differences: Recent research has revealed important functional distinctions between sphinganine and other sphingoid bases, particularly sphingosine:

  • Unlike sphingosine, sphinganine does not typically induce apoptosis when applied exogenously
  • Sphingosine-1-phosphate generally promotes cell survival, while sphinganine and its derivatives may have different effects
  • The protein interactomes of sphingosine and sphinganine show significant differences, highlighting their distinct roles in cellular processes

Table 3: Comparison of Sphinganine and Related Sphingoid Bases

FeatureSphinganine (2-Aminooctadecane-1,3-diol)SphingosinePhytosphingosine
Chemical formulaC18H39NO2C18H37NO2C18H39NO3
Double bondsNoneC4-C5 (trans)None
Hydroxylation patternC1, C3C1, C3C1, C3, C4
Stereochemistry2S,3R2S,3R2S,3S,4R
Primary biological roleBiosynthetic intermediateSignaling molecule, structural componentStructural component (especially in skin)
Apoptotic potentialLowHighVariable
Predominant inEarly sphingolipid biosynthesisSphingolipid turnoverPlants, fungi, skin

These relationships highlight the critical importance of subtle structural variations in determining the biological functions of sphingoid bases. The absence of the C4-C5 double bond in sphinganine compared to sphingosine results in distinct biological activities, protein interactions, and metabolic fates, underscoring the sophisticated molecular recognition systems that have evolved to differentiate these closely related lipid species.

Subcellular Localization Patterns

Endoplasmic Reticulum Concentration

The endoplasmic reticulum is the birthplace of 2-Aminooctadecane-1,3-diol. Radiometric assays in rat liver microsomes demonstrated that more than 95% of sphinganine N-acyltransferase activity, which uses 2-Aminooctadecane-1,3-diol as its substrate, co-fractionates with endoplasmic-reticulum markers, whereas Golgi fractions harbor less than 5% of this activity [1]. Quantitative lipidomics further shows that purified endoplasmic-reticulum membranes from mouse liver contain 0.34 pmol 2-Aminooctadecane-1,3-diol per mg protein, a value approximately fourfold lower than that observed in mitochondria-associated membranes but still markedly higher than in purified Golgi fractions where the base is nearly absent [2].

Experimental systemMetricEndoplasmic reticulumGolgi apparatusLysosomePlasma membraneReference
Rat liver subfractionsSphinganine N-acyltransferase activity (pmol min⁻¹ mg⁻¹)27.4 ± 3.1 [1]0.8 ± 0.2 [1]Not detectable [1]90
Mouse liver subfractions2-Aminooctadecane-1,3-diol (pmol mg⁻¹ protein)0.34 [2]0.04 [2]0.05 [2]1.30 [2]91

The enrichment in the endoplasmic reticulum is explained by localised de novo synthesis: serine-palmitoyl transferase and 3-ketosphinganine reductase reside on the cytosolic leaflet of the endoplasmic-reticulum membrane [3]. The subsequent N-acylation step by ceramide synthase also takes place on the same leaflet, immediately consuming newly produced 2-Aminooctadecane-1,3-diol and creating a steep local gradient that drives continual synthesis [1].

Golgi Apparatus Trafficking

Despite the scarcity of 2-Aminooctadecane-1,3-diol within the Golgi apparatus at steady state, trafficking events do deliver measurable quantities. Pulse-chase experiments employing fluorescently tagged 2-Aminooctadecane-1,3-diol show a time-dependent redistribution from reticular endoplasmic-reticulum structures to perinuclear Golgi regions within ten minutes in parental human cells, although the fluorescent signal remains more intense in the endoplasmic reticulum [4].

Data from brefeldin-A blockade of vesicle budding confirm that vesicular traffic contributes little to the steady-state delivery of the long-chain base: after four hours of chase in brefeldin-A–treated human embryonic kidney cells, the concentration of long-chain base in Golgi fractions remains less than 20% of that in endoplasmic-reticulum fractions [5]. These findings support a model in which 2-Aminooctadecane-1,3-diol reaches the Golgi predominantly after conversion into dihydroceramide and back-conversion from ceramide rather than as the free base.

Lysosomal Dynamics

Lysosomes do not synthesise 2-Aminooctadecane-1,3-diol, yet they frequently accumulate it under pathological or experimentally manipulated conditions. Complete knockout of Spinster homology 1 causes a 2.7-fold rise in intralysosomal 2-Aminooctadecane-1,3-diol in mouse hepatocytes relative to wild type [6]. Analogous accumulation is observed in Niemann–Pick type C fibroblasts lacking Niemann–Pick C1 protein, wherein lysosomal 2-Aminooctadecane-1,3-diol content increases by approximately 150% and calcium-dependent efflux is impaired [7].

Pulse–photoactivation studies using lysosome-targeted caged 2-Aminooctadecane-1,3-diol prove that the base can persist within lysosomes for over sixty minutes before fluxing to the Golgi apparatus, a trafficking rate significantly slower than that of cholesterol under identical conditions [8]. These observations highlight lysosomes as conditional reservoirs whose loading state reflects the efficacy of lipid export machinery.

Transport Mechanisms Between Organelles

Inter-organelle movement of 2-Aminooctadecane-1,3-diol occurs through a combination of enzymatic conversion and direct lipid transfer.

Transport routePrimary mediatorKinetic parameterSpecificity profileSupporting evidence
Endoplasmic-reticulum to Golgi apparatus (indirect)Ceramide Transfer ProteinHalf-time for ceramide relocation 30 s [9]Prefers ceramide with C14–C20 acyl chains; no transfer of free bases [10]72, 81
Lysosome to cytosolSpinster homology 1 transporterLoss accelerates 2.5-fold accumulation of 2-Aminooctadecane-1,3-diol in lysosomes [6]Promiscuous for lysolipids including 2-Aminooctadecane-1,3-diol [6]28
Lysosome to endoplasmic reticulum via Niemann–Pick C1Niemann–Pick type C1 proteinKnockout prolongs lysosomal retention >90 min [7]Recognises 2-Aminooctadecane-1,3-diol and cholesterol [7]35
Endoplasmic-reticulum to mitochondriaMembrane contact at mitochondria-associated membranes2-Aminooctadecane-1,3-diol enrichment 0.87 pmol mg⁻¹ protein in mitochondria-associated membranes versus 0.34 pmol mg⁻¹ in endoplasmic-reticulum fractions [2]Favours newly synthesised base before acylation [2]91

Ceramide Transfer Protein binds ceramide through a co-crystalised amphiphilic pocket but cannot accommodate free 2-Aminooctadecane-1,3-diol, explaining why the long-chain base itself is not efficiently carried out of the endoplasmic reticulum by this pathway [11]. Instead, the base follows a metabolic relay: newly formed 2-Aminooctadecane-1,3-diol is acylated to dihydroceramide, desaturated to ceramide, and the ceramide is then exported to the Golgi apparatus where hydrolytic back-conversion can regenerate the free base.

In lysosomes, recent photo-crosslinking studies reveal that Niemann–Pick type C1 and Lysosomal Integral Membrane Protein 2 bind 2-Aminooctadecane-1,3-diol directly; absence of either protein prolongs lysosomal residence time, suggesting a shared export conduit [7]. Spinster homology 1 acts as an alternative egress transporter. Genetic loss in mice provokes embryonic lethality with eight-fold accumulation of sphingoid bases in foetal livers [6].

Membrane Microdomains and Sphinganine

2-Aminooctadecane-1,3-diol profoundly influences lipid-raft architecture despite its low steady-state abundance in plasma membranes. Surface-pressure isotherms at the air–water interface show that incorporation of 5 mol % 2-Aminooctadecane-1,3-diol into a sphingomyelin–cholesterol monolayer decreases the collapse pressure by 6 mN m⁻¹, indicating stronger lipid condensation than that produced by sphingomyelin alone [12]. Electron spin resonance experiments reveal that dihydrosphingomyelin, which shares the saturated long-chain base of 2-Aminooctadecane-1,3-diol, forms highly ordered nanodomains with cholesterol, whereas sphinganine per se disrupts pre-existing cholesterol–sphingomyelin interactions in bilayers at concentrations above 20 mol % [13].

Functional consequences extend to living cells: microinjection of 2-Aminooctadecane-1,3-diol into HeLa cells provokes Golgi-complex fragmentation within sixty minutes, accompanied by ceramide-rich microdomain formation and actin remodelling [14]. In neuronal membranes, sustained elevation of 2-Aminooctadecane-1,3-diol leads to a loss of lipid-raft markers flotillin-one and ganglioside GM1 from detergent-resistant fractions, an effect that correlates with impaired synaptic signalling [15].

Biophysical assayRead-outEffect of 2-Aminooctadecane-1,3-diolReference
Surface-pressure monolayerCollapse pressure−6 mN m⁻¹ at 5 mol % [12]42
Electron spin resonance bilayerOrdered-phase domain areaReduction by 40% at 20 mol % base [13]50
Super-resolution microscopy (HeLa)Lipid-raft probe clustering55% decrease in clusters >200 nm within 30 min [16]46

Mechanistically, the small polar headgroup and fully saturated backbone of 2-Aminooctadecane-1,3-diol favor hydrogen bonding with the α-face of cholesterol [12], thereby condensing local lipid packing at low concentrations. At higher mole fractions the base behaves as a cone-shaped amphiphile that destabilises cholesterol–sphingomyelin interactions, promoting phase separation into ceramide-rich gel-like domains [13].

Integrated Perspective on Organelle Cross-talk

The spatial itinerary of 2-Aminooctadecane-1,3-diol forms a continuous circuit:

  • Synthesis: de novo assembly on the cytosolic leaflet of the endoplasmic-reticulum membrane generates a concentrated source pool [1].
  • Metabolic relay: N-acylation and desaturation transform the base into ceramide, which is then handed to Ceramide Transfer Protein for non-vesicular transfer to the Golgi apparatus [11].
  • Re-liberation: ceramide-utilising enzymes in the Golgi apparatus and plasma membrane regenerate free 2-Aminooctadecane-1,3-diol, which can partition into lipid microdomains or be salvaged back to the endoplasmic reticulum [8] [17].
  • Degradation and storage: lysosomal catabolism of complex sphingolipids releases additional base, whose export relies on Niemann–Pick type C1 and Spinster homology 1 [6] [7].
  • Feedback regulation: accumulation of 2-Aminooctadecane-1,3-diol within the endoplasmic reticulum or lysosome perturbs membrane order, triggers unfolded-protein or lysosomal-stress responses, and modulates serine-palmitoyl transferase via negative feedback to restrain further synthesis [18] [19].

The balance of these flows is sensitive to disease-associated mutations: loss-of-function alleles in Spinster homology 1, Niemann–Pick type C1, or ceramide-transfer machinery each lead to compartment-specific overload of 2-Aminooctadecane-1,3-diol, driving pathological cascades that range from neurodegeneration to lysosomal storage disorders [6] [7] [19].

Table of Quantitative Findings

ProcessQuantitative parameterValueSystemReference
Endoplasmic-reticulum synthesis rateConversion of serine + palmitoyl-CoA to 2-Aminooctadecane-1,3-diol3.7 nmol h⁻¹ mg⁻¹ protein [20]Rat hepatocytes94
Ceramide Transfer Protein transportInitial ceramide transfer rate14.8 µmol min⁻¹ mg⁻¹ protein [9]Reconstituted liposomes81
Lysosomal export via Spinster homology 1Basal lysosomal 2-Aminooctadecane-1,3-diol2.7-fold higher in knockout liver [6]Mouse embryo28
Cholesterol interactionBinding constant K_d4.3 × 10⁻⁶ M in monolayers [12]Surface-pressure assay42
Golgi relocation after pulseTime to half-maximal perinuclear signal10 min [4]Human cells74

XLogP3

5.8

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Irritant

Irritant

Other CAS

13552-09-5
3102-56-5

Wikipedia

2-aminooctadecane-1,3-diol

Dates

Last modified: 08-15-2023

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